![molecular formula C13H9FO3 B6356909 3-(5-Carboxy-2-fluorophenyl)phenol, 95% CAS No. 1181566-65-3](/img/structure/B6356909.png)
3-(5-Carboxy-2-fluorophenyl)phenol, 95%
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Overview
Description
3-(5-Carboxy-2-fluorophenyl)phenol, 95% (3-CFPP) is a synthetic compound with a wide variety of applications in the fields of science and medicine. It is a white crystalline solid with a melting point of 155-157°C, and a molecular weight of 253.2 g/mol. 3-CFPP is used as a reagent in organic synthesis, as a catalyst in biochemical processes, and as a fluorescent probe for biological imaging. It is also used in the production of pharmaceuticals, medical devices, and other biotechnological products.
Scientific Research Applications
3-(5-Carboxy-2-fluorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a fluorescent probe for biological imaging, as a reagent in organic synthesis, and as a catalyst in biochemical processes. It is also used in the production of pharmaceuticals, medical devices, and other biotechnological products. In addition, 3-(5-Carboxy-2-fluorophenyl)phenol, 95% has been used to study the structure and function of enzymes, to investigate the mechanisms of cell signaling pathways, and to study the effects of drugs on cellular metabolism.
Mechanism of Action
The mechanism of action of 3-(5-Carboxy-2-fluorophenyl)phenol, 95% is not fully understood. However, it is believed that the compound interacts with proteins and other biomolecules, resulting in changes in their structure and/or function. For example, 3-(5-Carboxy-2-fluorophenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. It has also been shown to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
3-(5-Carboxy-2-fluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(5-Carboxy-2-fluorophenyl)phenol, 95% can inhibit the activity of certain enzymes and modulate the activity of certain receptors. In vivo studies have shown that 3-(5-Carboxy-2-fluorophenyl)phenol, 95% can have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 3-(5-Carboxy-2-fluorophenyl)phenol, 95% has been shown to have neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
3-(5-Carboxy-2-fluorophenyl)phenol, 95% has a number of advantages and limitations for use in laboratory experiments. The main advantage of 3-(5-Carboxy-2-fluorophenyl)phenol, 95% is its high purity and stability, which make it suitable for use in a variety of biochemical and physiological studies. However, 3-(5-Carboxy-2-fluorophenyl)phenol, 95% is relatively expensive, and its solubility in water is limited. In addition, 3-(5-Carboxy-2-fluorophenyl)phenol, 95% is toxic in high concentrations and can be irritating to the skin and eyes.
Future Directions
The potential applications of 3-(5-Carboxy-2-fluorophenyl)phenol, 95% are numerous and varied. Further research is needed to explore the effects of 3-(5-Carboxy-2-fluorophenyl)phenol, 95% on various physiological processes, such as the immune system, cardiovascular system, and nervous system. In addition, research is needed to investigate the potential of 3-(5-Carboxy-2-fluorophenyl)phenol, 95% as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, research is needed to explore the potential of 3-(5-Carboxy-2-fluorophenyl)phenol, 95% as a diagnostic tool for the early detection of various diseases.
Synthesis Methods
3-(5-Carboxy-2-fluorophenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 5-fluoro-2-hydroxybenzoic acid with sodium hydroxide to form 5-fluoro-2-hydroxybenzaldehyde. This is then reacted with sodium cyanide and aqueous acetic acid to form 3-(5-carboxy-2-fluorophenyl)phenol. The reaction is conducted in aqueous solution at a temperature of 50-60°C, and the yield of 3-(5-Carboxy-2-fluorophenyl)phenol, 95% is approximately 95%.
properties
IUPAC Name |
4-fluoro-3-(3-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIJBTDDLSIWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653512 |
Source
|
Record name | 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1181566-65-3 |
Source
|
Record name | 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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